molecular formula C10H7N3O B1413100 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine CAS No. 2197063-22-0

6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine

Cat. No.: B1413100
CAS No.: 2197063-22-0
M. Wt: 185.18 g/mol
InChI Key: BZKZNTGBFVKGJT-UHFFFAOYSA-N
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Description

6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a 1,3-oxazol-5-yl group at position 5. This structure combines the pharmacologically significant imidazo[1,2-a]pyridine scaffold—a motif found in drugs like Zolpidem and Alpidem—with a 1,3-oxazole ring, a heterocycle known for its electron-rich properties and role in modulating biological activity . The compound is cataloged under synonyms such as SCHEMBL17643865, MFCD30481153, and ZINC602993629, and is available through specialized chemical suppliers .

Properties

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-2-10-12-3-4-13(10)6-8(1)9-5-11-7-14-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKZNTGBFVKGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of 2-aminopyridine with α-haloketones can lead to the formation of the imidazo[1,2-a]pyridine core, which can then be further functionalized to introduce the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 6-(1,3-oxazol-5-yl)imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound showed IC50 values in the low micromolar range against several cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the oxazole ring could enhance activity against certain tumor types .

Antimicrobial Properties

The antimicrobial efficacy of 6-(1,3-oxazol-5-yl)imidazo[1,2-a]pyridine has also been explored. Compounds derived from this structure have exhibited activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of derivatives and evaluated their antibacterial activity. One compound demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for further development .

CNS Activity

The potential neuropharmacological effects of 6-(1,3-oxazol-5-yl)imidazo[1,2-a]pyridine have been investigated with promising results. Some derivatives have shown activity as selective serotonin reuptake inhibitors (SSRIs), indicating potential applications in treating depression and anxiety disorders.

Case Study:
A research article in European Journal of Medicinal Chemistry reported on a derivative that displayed SSRI activity comparable to established drugs like fluoxetine. The study highlighted the importance of the oxazole moiety in enhancing binding affinity to serotonin transporters .

Photoluminescent Properties

The unique electronic properties of 6-(1,3-oxazol-5-yl)imidazo[1,2-a]pyridine make it suitable for applications in material science, particularly in organic light-emitting diodes (OLEDs) and photonic devices.

Research Findings:
Studies have shown that incorporating this compound into polymer matrices can enhance photoluminescence efficiency. A paper published in Advanced Functional Materials discussed how these compounds could be utilized as dopants to improve the performance of OLEDs .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Anticancer Activity Significant inhibition of cancer cell proliferation; apoptosis induction
Antimicrobial Properties Effective against MRSA; potential for new antibiotic development
CNS Activity Comparable SSRI activity to fluoxetine; potential for depression treatment
Photoluminescent Properties Enhanced efficiency in OLED applications; promising for photonic devices

Mechanism of Action

The mechanism of action of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine can be contextualized by comparing it to structurally related compounds. Key differences in substituents, core heterocycles, and biological activities are summarized below:

Table 1: Comparative Analysis of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine and Analogues

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 1,3-Oxazol-5-yl at position 6 Potential modulator of kinase or GPCR targets; electron-rich oxazole enhances π-π interactions
Zolpidem Imidazo[1,2-a]pyridine Acetamide at position 2 Sedative-hypnotic; targets GABAA receptors
2-(1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Benzodioxol, Cl, and I at positions 2, 6, and 3 Bulky substituents may enhance receptor binding affinity; halogen atoms improve metabolic stability
6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile Imidazo[1,2-b]pyridazine Oxazol-5-yl at position 6; nitrile at position 3 Pyridazine core alters electronic density; nitrile group may enhance solubility
7-(2-Methoxyphenyl)-4,7-dihydro-5-propyl-benzimidazo[1,2-a]pyrimidine-6-carboxamide Benzimidazo[1,2-a]pyrimidine Methoxyphenyl and propyl groups Anticancer or antimicrobial potential; fused pyrimidine increases planar rigidity

Key Findings from Comparative Analysis

Substituent Position and Biological Activity :

  • The position of substituents critically influences target selectivity. For example, Zolpidem’s acetamide at position 2 is essential for GABAA receptor binding, whereas the oxazol-5-yl group at position 6 in the target compound may redirect activity toward kinases or other enzymes .
  • Halogen atoms (e.g., Cl, I) in analogues like 2-(1,3-benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine improve metabolic stability and lipophilicity, which could be advantageous in drug design .

Benzimidazo[1,2-a]pyrimidine derivatives exhibit enhanced planar rigidity due to fused pyrimidine, which may improve DNA intercalation in anticancer applications .

Physicochemical Properties :

  • Predicted pKa values for trifluoromethyl-substituted analogues (e.g., 1.65±0.50) suggest high acidity, which could influence solubility and bioavailability . The oxazole group in the target compound may confer moderate basicity, though experimental data are needed.

Biological Activity

6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 6-(1,3-oxazol-5-yl)imidazo[1,2-a]pyridine typically involves the condensation of imidazo[1,2-a]pyridine derivatives with oxazole precursors. Various methods have been reported in the literature for the preparation of these compounds, often focusing on optimizing yields and purity through different reaction conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 6-(1,3-oxazol-5-yl)imidazo[1,2-a]pyridine. For instance, a series of imidazo[1,2-a]pyridine derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) as low as 0.05 µg/mL, indicating significant anti-tubercular activity compared to standard drugs like ethambutol .

Anticancer Activity

The compound has also shown promise in anticancer research . It acts as an inhibitor of various protein kinases that are often overexpressed in cancer cells. For example, studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit mitogen-activated protein kinase pathways, which are crucial for tumor growth and proliferation .

Study 1: Anti-Tubercular Activity

In a study evaluating thirty-four imidazo[1,2-a]pyridine amides and sulfonamides for anti-mycobacterial activity, several compounds including 6-(1,3-oxazol-5-yl)imidazo[1,2-a]pyridine were found to exhibit potent activity against Mycobacterium tuberculosis H37Rv strain. The most active compound displayed MIC values significantly lower than those of existing treatments .

Study 2: Cytotoxicity Assessment

The cytotoxic effects of the compound were assessed using human embryonic kidney (HEK) cells. The results indicated that the most promising derivatives were non-toxic at concentrations effective against M. tuberculosis, with selectivity index (SI) values exceeding 66. This suggests a favorable therapeutic window for further development .

Structure-Activity Relationship (SAR)

The biological activity of 6-(1,3-oxazol-5-yl)imidazo[1,2-a]pyridine can be influenced by various substituents on the imidazo and oxazole rings. Research indicates that specific modifications can enhance potency against target pathogens while minimizing toxicity to human cells.

CompoundStructureMIC (µg/mL)Activity
IPA-6Imidazo[1,2-a]pyridine0.05Excellent anti-TB
IPA-9Imidazo[1,2-a]pyridine0.4Good anti-TB
IPS-1Imidazo[1,2-a]pyridine0.4Good anti-TB

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
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6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.